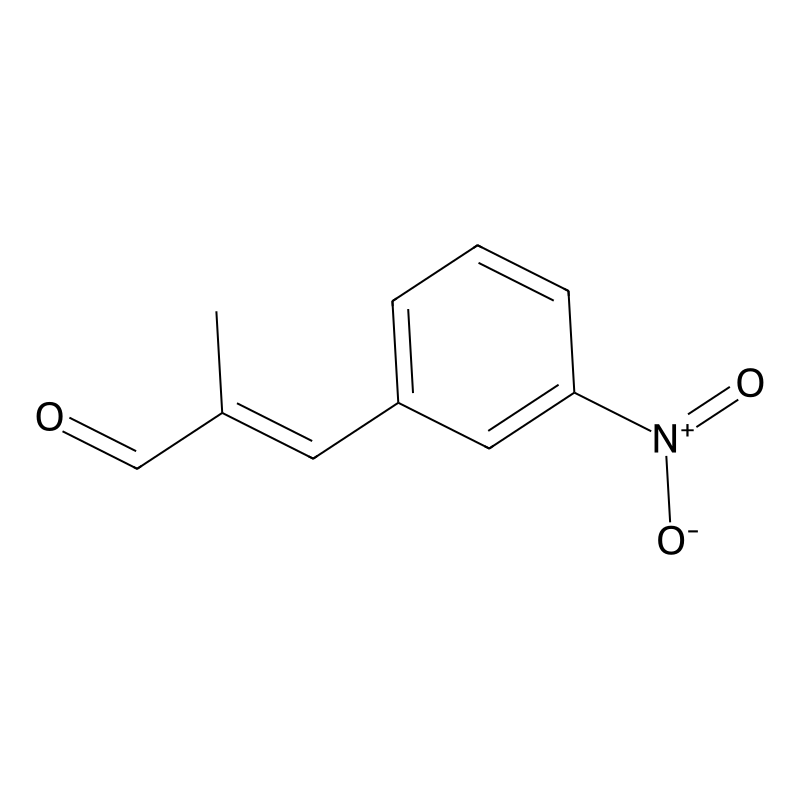2-Methyl-3-(3-nitrophenyl)prop-2-enal

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
2-Methyl-3-(3-nitrophenyl)prop-2-enal is an organic compound with the molecular formula . It belongs to the class of α,β-unsaturated aldehydes, characterized by a methyl group at the alpha position and a nitro group attached to the phenyl ring in the meta position. This compound is notable for its unique structural features, which impart distinct chemical reactivity and biological activity.
- Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using agents such as potassium permanganate or chromium trioxide.
- Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of palladium on carbon or sodium borohydride.
- Substitution: The compound can participate in nucleophilic substitution reactions, allowing for the replacement of the nitro group with other functional groups under appropriate conditions .
The unique structure of 2-Methyl-3-(3-nitrophenyl)prop-2-enal allows for diverse reactivity patterns, making it a valuable intermediate in organic synthesis.
Research indicates that 2-Methyl-3-(3-nitrophenyl)prop-2-enal exhibits potential biological activities, including:
- Antimicrobial Properties: Investigated for its effectiveness against various microbial strains.
- Anticancer Activity: Shows promise in inhibiting cancer cell proliferation, although specific mechanisms of action require further elucidation.
- Anti-inflammatory Effects: Potentially reduces inflammation through various biochemical pathways.
These properties make it a candidate for further study in pharmaceutical applications.
The synthesis of 2-Methyl-3-(3-nitrophenyl)prop-2-enal can be achieved through several methods:
- Aldol Condensation: A common approach involves the aldol condensation reaction between 3-nitrobenzaldehyde and acetone under basic conditions. Sodium hydroxide or potassium hydroxide is typically used as a base, with reactions conducted at room temperature or slightly elevated temperatures .
- Industrial Production: In industrial settings, optimized reaction conditions may be employed to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like recrystallization or chromatography are often utilized .
2-Methyl-3-(3-nitrophenyl)prop-2-enal has diverse applications across various fields:
- Organic Synthesis: Serves as a building block for the preparation of more complex organic molecules.
- Pharmaceutical Development: Explored as a precursor in drug synthesis due to its unique structural features.
- Material Science: Utilized in developing specialty chemicals and materials, including dyes and pigments .
Studies on the interaction of 2-Methyl-3-(3-nitrophenyl)prop-2-enal with biological systems reveal its potential to form covalent bonds with nucleophilic sites in biomolecules. The nitro group may undergo reduction to yield reactive intermediates that interact with cellular components, influencing various biochemical pathways. This reactivity underpins its biological activity and potential therapeutic applications .
Several compounds share structural similarities with 2-Methyl-3-(3-nitrophenyl)prop-2-enal:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Nitrocinnamaldehyde | Similar structure but lacks the methyl group on the prop-2-enal chain | Different electronic properties due to absence of methyl substituent |
| 2-Methyl-3-(4-nitrophenyl)prop-2-enal | Nitro group at para position | Altered reactivity compared to meta position |
| 2-Methyl-3-(3-nitrophenyl)propanoic acid | Oxidized form of the compound | Different functional group leading to distinct chemical behavior |
The meta position of the nitro group in 2-Methyl-3-(3-nitrophenyl)prop-2-enal provides unique electronic and steric properties that influence its reactivity and interactions compared to ortho and para counterparts. This uniqueness enhances its value in scientific research and industrial applications .








